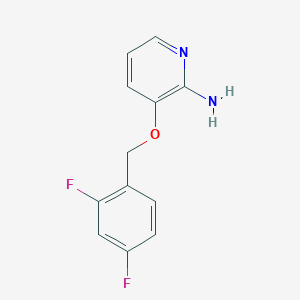![molecular formula C11H16N2O2 B8566213 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid is an organic compound with the molecular formula C11H16N2O2. It contains a pyridine ring substituted with a methyl group and an amino group, linked to a pentanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid typically involves the reaction of 4-methyl-2-aminopyridine with a pentanoic acid derivative. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the pentanoic acid chain.
2-Amino-5-methylpyridine: Another pyridine derivative with a different substitution pattern
Uniqueness
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-[(4-methylpyridin-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-9-5-7-13-10(8-9)12-6-3-2-4-11(14)15/h5,7-8H,2-4,6H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
FTYOEMLFABJQJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NCCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




dimethyl-](/img/structure/B8566147.png)






![Ethyl 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B8566190.png)




